amine hydrobromide CAS No. 2228903-69-1](/img/structure/B2957325.png)
[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-bromo-1-methyl-1H-pyrazol-3-yl)methylamine hydrobromide” is a chemical compound with the CAS Number: 2228903-69-1 . It has a molecular weight of 284.98 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCn1cc(Br)cn1 . The InChI code for this compound is 1S/C6H10BrN3.BrH/c1-8-3-6-5(7)4-10(2)9-6;/h4,8H,3H2,1-2H3;1H . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Scientific Research Applications
Synthesis and Characterization
A significant area of research involving this compound is in the synthesis and characterization of pyrazole derivatives. These compounds exhibit promising antitumor, antifungal, and antibacterial activities. For instance, the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related compounds has been extensively studied for their biological activities against breast cancer and microbes. The structural properties of these compounds, determined through various spectroscopic methods and X-ray crystallography, have shown significant insights into their biological function and potential pharmacophore sites (Titi et al., 2020).
Environmental Applications
Another research avenue explores the environmental applications of pyrazole derivatives. For example, their potential in CO2 capture has been demonstrated, offering a nonvolatile and efficient solution for sequestering CO2 as a carbamate salt. This research presents an innovative approach to addressing environmental concerns related to CO2 emissions (Bates et al., 2002).
Antimicrobial and Antifungal Activities
Pyrazole derivatives synthesized from the parent compound have shown promising results in antimicrobial and antifungal applications. The synthesis and evaluation of these compounds have led to the discovery of new agents with potent activities against various microbial strains, suggesting their potential use in developing new antimicrobial and antifungal treatments (Abunada et al., 2008).
Nonlinear Optical Properties
The compound and its derivatives have also been explored for their nonlinear optical properties, which are essential in the field of materials science. The study of these properties, including the analysis of molecular charge transfer and the evaluation of electron donor groups, provides valuable insights into designing materials for optical applications (Tamer et al., 2016).
Safety and Hazards
This compound may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
properties
IUPAC Name |
1-(4-bromo-1-methylpyrazol-3-yl)-N-methylmethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.BrH/c1-8-3-6-5(7)4-10(2)9-6;/h4,8H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTBIPLTABPZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1Br)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B2957243.png)
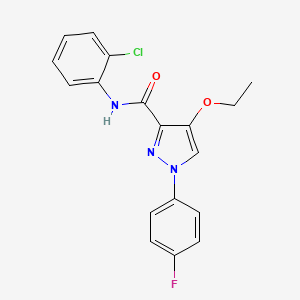
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)
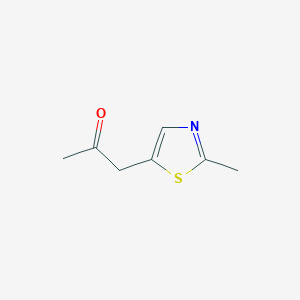
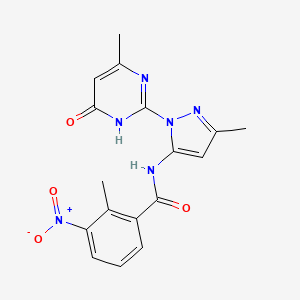
![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)
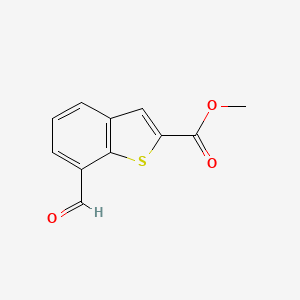
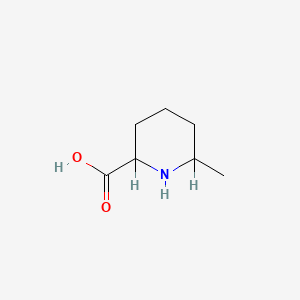
![N-[2-(cyclohexen-1-yl)ethyl]-2-fluoro-5-piperidin-1-ylsulfonylbenzamide](/img/structure/B2957258.png)
![1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea](/img/structure/B2957259.png)
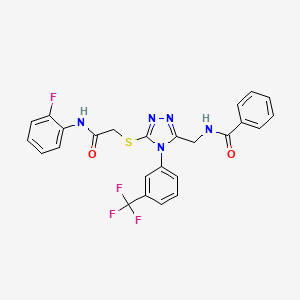
![8-ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2957262.png)

![4-bromo-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide](/img/structure/B2957265.png)